molecular formula C13H17F2NO B1398989 N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine CAS No. 1273723-91-3

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine

Cat. No.: B1398989
CAS No.: 1273723-91-3
M. Wt: 241.28 g/mol
InChI Key: SGZNGSVMUMRJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine is a synthetic compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. The difluoromethylation process is a key step, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The final step involves the cyclobutanamine moiety’s introduction under specific reaction conditions, typically involving a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce difluoromethoxyphenyl amines .

Scientific Research Applications

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying difluoromethylation processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(trifluoromethoxy)phenyl]ethyl}cyclobutanamine
  • N-{1-[3-(methoxy)phenyl]ethyl}cyclobutanamine
  • N-{1-[3-(chloromethoxy)phenyl]ethyl}cyclobutanamine

Uniqueness

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

N-[1-[3-(difluoromethoxy)phenyl]ethyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-9(16-11-5-3-6-11)10-4-2-7-12(8-10)17-13(14)15/h2,4,7-9,11,13,16H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZNGSVMUMRJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.